molecular formula C9H9NO4 B14136317 2-[(Hydroxymethyl)carbamoyl]benzoic acid CAS No. 90564-20-8

2-[(Hydroxymethyl)carbamoyl]benzoic acid

Cat. No.: B14136317
CAS No.: 90564-20-8
M. Wt: 195.17 g/mol
InChI Key: SAQWDZHRYAPCHZ-UHFFFAOYSA-N
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Description

2-[(Hydroxymethyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where a hydroxymethyl group and a carbamoyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Hydroxymethyl)carbamoyl]benzoic acid typically involves the reaction of 2-formylbenzoic acid with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the desired compound. The reaction conditions often include an aqueous or alcoholic solvent and a controlled temperature to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-[(Hydroxymethyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed:

    Oxidation: 2-[(Carboxymethyl)carbamoyl]benzoic acid.

    Reduction: 2-[(Hydroxymethyl)amino]benzoic acid.

    Substitution: 2-[(Hydroxymethyl)carbamoyl]-5-nitrobenzoic acid (nitration product).

Scientific Research Applications

2-[(Hydroxymethyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Hydroxymethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    2-Hydroxymethylbenzoic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.

    2-Carboxybenzyl alcohol: Similar structure but with a carboxyl group instead of a carbamoyl group.

    2-[(Aminomethyl)carbamoyl]benzoic acid: Contains an aminomethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

Uniqueness: 2-[(Hydroxymethyl)carbamoyl]benzoic acid is unique due to the presence of both hydroxymethyl and carbamoyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds.

Properties

CAS No.

90564-20-8

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(hydroxymethylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H9NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14)

InChI Key

SAQWDZHRYAPCHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCO)C(=O)O

Origin of Product

United States

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